molecular formula C7H7BrFN3 B13679536 1-(2-Bromo-5-fluorophenyl)guanidine

1-(2-Bromo-5-fluorophenyl)guanidine

Cat. No.: B13679536
M. Wt: 232.05 g/mol
InChI Key: YCAYIQBFVZRPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-5-fluorophenyl)guanidine is a synthetic guanidine derivative featuring a phenyl ring substituted with bromine and fluorine at the 2- and 5-positions, respectively. Guanidine derivatives are of significant interest due to their diverse biological activities, including ion channel modulation and enzymatic inhibition.

Properties

Molecular Formula

C7H7BrFN3

Molecular Weight

232.05 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)guanidine

InChI

InChI=1S/C7H7BrFN3/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

YCAYIQBFVZRPNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N=C(N)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of 1-(2-Bromo-5-fluorophenyl)guanidine begins with the preparation of 2-bromo-5-fluoroaniline , which serves as the aromatic amine precursor. A robust and well-documented method involves a multi-step sequence starting from 4-fluoroaniline, as detailed in a Chinese patent (CN112110824A):

This sequence achieves high yields at each step (above 90%) and provides a reliable route to the key intermediate (see Table 1 for yields and conditions summary).

Detailed Reaction Conditions and Yields

Step Reaction Description Key Reagents & Conditions Product Yield (%) Notes
1 Acetylation of 4-fluoroaniline Acylating reagent in solvent 4-Fluoroacetanilide Not specified Protects amine for nitration
2 Nitration of 4-fluoroacetanilide Conc. H2SO4, fuming HNO3, 0-10 °C, DCM solvent 2-Nitro-4-fluoroacetanilide 95.9 Temperature control critical
3 Diazotization and bromination NaNO2, acidic conditions, HBr, CuBr catalyst, 40-55 °C 2-Bromo-5-fluoronitrobenzene 96.2 Diazonium salt intermediate
4 Reduction of nitro group Fe powder, acetic acid, ethanol solvent, 80-85 °C 2-Bromo-5-fluoroaniline Not specified Vacuum distillation and pH adjustment

Table 1: Summary of the preparation of 2-bromo-5-fluoroaniline from 4-fluoroaniline

Analytical and Characterization Data

The synthesized 1-(2-Bromo-5-fluorophenyl)guanidine is typically characterized by:

These data confirm the successful synthesis and purity of the target compound.

Comparative Notes and Considerations

  • The preparation of the 2-bromo-5-fluoroaniline intermediate is critical and involves multi-step aromatic substitution and reduction reactions, necessitating careful control of temperature and reagent stoichiometry to achieve high yields and purity.
  • Guanidine introduction via Boc-protected guanylating agents is preferred for better handling and selectivity, avoiding harsh conditions that might degrade sensitive substituents like bromine and fluorine.
  • The use of trifluoroacetic acid for deprotection is a mild and effective method to liberate the free guanidine group without side reactions.
  • Alternative guanylation reagents such as S-methylisothiourea derivatives provide versatility and have been demonstrated in related phenylguanidine syntheses.

Chemical Reactions Analysis

1-(2-Bromo-5-fluorophenyl)guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Analogues

Guanidine derivatives vary widely based on substituents attached to the aromatic ring. Key structural analogues include:

Compound Name Substituents on Phenyl Ring Key Structural Features Reference
1-(2-Bromo-5-fluorophenyl)guanidine 2-Br, 5-F Electron-withdrawing halogens N/A
1-(2,4-Xylyl)guanidine 2-CH₃, 4-CH₃ Electron-donating methyl groups
2-Guanidinobenzimidazole (2GBI) Benzimidazole core Five-membered aromatic ring with fused imidazole
1-(1,3-Benzothiazol-2-yl)guanidine Benzothiazole core Sulfur-containing heterocycle
2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylene)guanidine 2-Cl, 5-CF₃ Chloro and trifluoromethyl substituents

Key Observations :

  • Electron-withdrawing vs.
  • Heterocyclic cores : Compounds like 2GBI and benzothiazolylguanidine exhibit higher potency in proton channel inhibition due to conjugated aromatic systems, which stabilize interactions with hydrophobic pockets .
Sodium Channel Modulation
Proton Channel Inhibition
  • 2GBI and 1-(1,3-benzothiazol-2-yl)guanidine : These exhibit IC₅₀ values of 38 µM and similar ranges, respectively, for HV1 proton channel inhibition. Activity depends on conjugated guanidine groups and aromatic ring electronics .
  • Halogenated analogues : The bromo-fluoro substitution pattern in 1-(2-Bromo-5-fluorophenyl)guanidine may mimic the electronic effects of 2GBI’s benzimidazole, though steric differences could reduce affinity.

Physicochemical Properties

  • This could limit cell permeability unless formulated with carriers .
  • Spectral Characteristics: NMR studies of similar guanidine derivatives (e.g., 1-(5-aminopentyl)guanidine) reveal distinct NH proton resonances (δH ~8.01) and HMBC correlations for structural elucidation, suggesting analogous spectral features for the target compound .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromo-5-fluorophenyl)guanidine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from halogenated aromatic precursors. For example, bromo-fluoro-phenyl intermediates (e.g., 5-bromo-2-fluorophenylacetic acid or 5-bromo-2-fluoropyridine derivatives) can be functionalized via nucleophilic substitution or transition metal-catalyzed coupling reactions to introduce the guanidine group .
  • Key Steps :

Precursor Preparation : Use bromo-fluoro-substituted benzene/pyridine derivatives (e.g., CAS 766-11-0 for 5-bromo-2-fluoropyridine) .

Guanidine Introduction : Employ guanidinylation reagents like 1,3-bis(tert-butoxycarbonyl)guanidine under controlled pH and temperature to minimize side reactions .

Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H/13C^{13}C-NMR to verify aromatic proton environments and guanidine group integration. Mass spectrometry (HRMS) confirms molecular weight (e.g., expected m/z for C7_7H6_6BrF1_1N3_3: ~246.97) .
  • Physicochemical Profiling :
  • Solubility : Test in DMSO, methanol, and aqueous buffers (pH 2–9) to identify optimal solvents for biological assays.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What safety protocols are essential for handling 1-(2-Bromo-5-fluorophenyl)guanidine?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent halogenated byproduct formation .

Advanced Research Questions

Q. How does the bromo-fluoro substitution pattern influence the compound’s interaction with biological targets?

  • Methodological Answer :
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess halogen bonding with protein active sites. The electron-withdrawing fluorine may enhance binding affinity to kinases or GPCRs, while bromine increases hydrophobic interactions .
  • Experimental Validation : Compare bioactivity of 1-(2-Bromo-5-fluorophenyl)guanidine with non-halogenated analogs in enzyme inhibition assays (e.g., IC50_{50} determination) .

Q. What strategies can resolve contradictions in reported biological activities of guanidine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Systematically review datasets to identify variables (e.g., cell line specificity, assay conditions). For example, discrepancies in cytotoxicity may arise from differences in cell permeability or metabolic activation .
  • Dose-Response Profiling : Use orthogonal assays (e.g., ATP quantification vs. apoptosis markers) to confirm mechanism-specific effects .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :
  • Formulation Studies :

pH Adjustment : Buffer solutions (pH 6–7) to reduce guanidine group hydrolysis.

Coamorphous Systems : Combine with polymers (e.g., polyvinylpyrrolidone) to enhance solubility and thermal stability .

  • Analytical Monitoring : LC-MS/MS to track degradation products (e.g., bromo-fluoro-aniline) in simulated gastric fluid .

Q. What role does 1-(2-Bromo-5-fluorophenyl)guanidine play in microbial nitrogen cycling, and how can this be leveraged in environmental studies?

  • Methodological Answer :
  • Microbial Assays : Incubate with ammonia-oxidizing bacteria (e.g., Nitrosomonas inopinata) to assess guanidine metabolism via O2_2 consumption rates or 15N^{15}N-isotope tracing .
  • Environmental Sampling : Use qPCR to quantify functional genes (e.g., guaAB) in soil/water samples pre- and post-exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.